molecular formula C15H24ClNO2 B568203 Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride CAS No. 116856-71-4

Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride

Cat. No.: B568203
CAS No.: 116856-71-4
M. Wt: 285.812
InChI Key: RFZJDCBUTHGFGB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride: is an organic compound with the molecular formula C15H24ClNO2. It is a derivative of propanoic acid and contains a tert-butyl ester group, a phenyl ring, and an aminoethyl side chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride typically involves the esterification of 3-(4-(2-aminoethyl)phenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating enzyme-substrate interactions and receptor-ligand binding.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a valuable scaffold for developing drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or activation of enzymatic activity. The phenyl ring can engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate
  • tert-Butyl 4-(3-(2-aminoethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 3-(2-aminoethoxy)propanoate

Comparison:

  • Tert-butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate hydrochloride has a hydrochloride salt form, which enhances its solubility in aqueous solutions compared to its non-salt counterparts.
  • The presence of the tert-butyl ester group provides steric hindrance, making it more resistant to hydrolysis compared to similar compounds without this group.
  • The aminoethyl side chain allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16;/h4-7H,8-11,16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZJDCBUTHGFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696385
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116856-71-4
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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